4-Fluoro-2-methylbenzylamine

Catalog No.
S721546
CAS No.
771574-00-6
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylbenzylamine

CAS Number

771574-00-6

Product Name

4-Fluoro-2-methylbenzylamine

IUPAC Name

(4-fluoro-2-methylphenyl)methanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3

InChI Key

KMDTUDLZKZTPCP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)CN

Canonical SMILES

CC1=C(C=CC(=C1)F)CN

Limited Availability of Information:

Potential Areas of Investigation:

Despite the lack of specific research applications, the presence of a fluorine atom and a methyl group in the molecule suggests potential for investigation in various scientific fields:

  • Medicinal Chemistry: The introduction of fluorine atoms in drug molecules can often improve their properties, such as binding affinity and metabolic stability. 4-Fluoro-2-methylbenzylamine could be explored as a building block for novel drug discovery [].
  • Material Science: Fluorinated aromatic compounds can find applications in various materials, such as polymers and liquid crystals. 4-Fluoro-2-methylbenzylamine could be investigated for its potential role in material development [].
  • Organic Chemistry: The compound's structure presents potential for exploration in various organic reactions and synthetic strategies. Researchers might investigate its reactivity and potential uses as an intermediate or catalyst in organic synthesis [].

4-Fluoro-2-methylbenzylamine is a chemical compound characterized by the presence of a fluorine atom at the para position and a methyl group at the ortho position of the benzene ring. Its molecular formula is C8H10FNC_8H_{10}FN and it has a molecular weight of approximately 175.63 g/mol. This compound belongs to the class of substituted benzylamines, which are known for their diverse applications in organic synthesis and pharmaceuticals due to their unique structural properties .

  • Nucleophilic Substitution: The amine group can be substituted by various nucleophiles under suitable conditions, allowing for the synthesis of other derivatives. Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
  • Oxidation: The compound can be oxidized to form imines or other oxidation products using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Fluoro-2-methylbenzylamine typically involves several methods:

  • Direct Amination: This method involves the reaction of 4-fluoro-2-methylbenzyl chloride with ammonia or amine sources under controlled conditions.
  • Reduction of Nitriles: Starting from 4-fluoro-2-methylbenzonitrile, reduction can yield the corresponding amine.
  • Hydrochloride Formation: The hydrochloride salt is commonly produced by reacting 4-Fluoro-2-methylbenzylamine with hydrochloric acid.

These methods demonstrate the compound's synthetic flexibility and accessibility in laboratory settings.

4-Fluoro-2-methylbenzylamine finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound may act as a precursor for developing pharmaceutical agents, particularly those targeting specific biological pathways .
  • Industrial Use: It is utilized in producing fine chemicals and specialty materials, showcasing its importance in chemical manufacturing processes.

Interaction studies involving 4-Fluoro-2-methylbenzylamine focus on its role as a molecular probe in biochemical assays. The unique structural features allow it to interact with various biological targets, although comprehensive data on these interactions remains sparse. Understanding these interactions could lead to insights into its potential therapeutic uses and effects on biological systems.

Several compounds share structural similarities with 4-Fluoro-2-methylbenzylamine. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-FluorobenzylamineC7H8FNC_7H_8FNLacks the methyl group at the ortho position; affects reactivity
2-Fluoro-4-methylbenzylamineC8H10FC_8H_{10}FFluorine at the ortho position instead; alters chemical properties
3-Fluoro-2-methylbenzylamineC8H10FC_8H_{10}FFluorine at the meta position; changes reactivity profile
BenzylamineC7H9NC_7H_{9}NNo fluorine substitution; simpler structure

The presence of both fluorine and methyl groups in 4-Fluoro-2-methylbenzylamine contributes to its unique balance of stability and reactivity, making it distinct from its analogs .

XLogP3

1.2

Wikipedia

4-Fluoro-2-methylbenzylamine

Dates

Modify: 2023-08-15

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